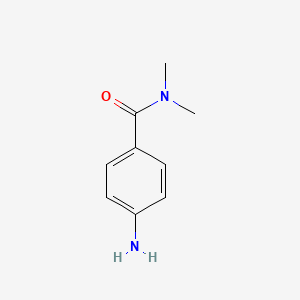

4-Amino-N,N-dimethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233921. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPGWLBMAAEBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284378 | |

| Record name | 4-Amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-71-1 | |

| Record name | 6331-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6331-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Amino-N,N-dimethylbenzamide from 4-Nitrobenzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-N,N-dimethylbenzamide, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the commercially available starting material, 4-nitrobenzoyl chloride. This document outlines detailed experimental protocols, quantitative data, and safety information pertinent to this synthetic route.

Synthesis Overview

The synthesis of this compound from 4-nitrobenzoyl chloride is achieved through a two-step reaction sequence:

-

Amidation: Reaction of 4-nitrobenzoyl chloride with dimethylamine to yield the intermediate, 4-nitro-N,N-dimethylbenzamide.

-

Reduction: Reduction of the nitro group of the intermediate to an amino group, affording the final product, this compound.

Two primary methods for the reduction of the nitroaromatic intermediate are presented: catalytic hydrogenation and chemical reduction using tin(II) chloride and hydrochloric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 122-04-3 | 71-74 | Yellow crystalline solid |

| 4-Nitro-N,N-dimethylbenzamide | C₉H₁₀N₂O₃ | 194.19 | 7291-01-2 | Not reported | Solid |

| This compound | C₉H₁₂N₂O | 164.21 | 6331-71-1 | 151-153[1] | Pale grey powder[2] |

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Nitro-N,N-dimethylbenzamide | ¹³C | CDCl₃ | 169.37, 148.34, 142.56, 128.16, 123.90, 77.58, 77.16, 76.73, 39.43, 35.46[3] |

| This compound | ¹H | CDCl₃ | 7.08 (d, J=8.4Hz, 2H), 6.65 (d, J=8.4Hz, 2H), 3.53-3.70 (br, 2H), 3.31 (s, 2H), 2.21 (s, 6H)[4] |

Experimental Protocols

Step 1: Synthesis of 4-Nitro-N,N-dimethylbenzamide (Amidation)

This procedure details the reaction of 4-nitrobenzoyl chloride with dimethylamine.

Materials:

-

4-Nitrobenzoyl chloride

-

Dimethylamine (40% aqueous solution)

-

Dichloromethane (DCM)

-

Triethylamine (optional, if using dimethylamine hydrochloride)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a 40% aqueous solution of dimethylamine (2.0-2.2 equivalents) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-nitro-N,N-dimethylbenzamide. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 90% or greater.[5]

Step 2: Synthesis of this compound (Reduction)

Two effective methods for the reduction of the nitro group are provided below.

This method employs hydrogen gas and a palladium on carbon catalyst.

Materials:

-

4-Nitro-N,N-dimethylbenzamide

-

10% Palladium on carbon (Pd/C, ~50% wet)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen-filled balloon)

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-nitro-N,N-dimethylbenzamide (1.0 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product can be purified by recrystallization if necessary.

Expected Yield: Catalytic hydrogenation is generally a high-yielding reaction, with yields often exceeding 90%.[4]

This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

-

4-Nitro-N,N-dimethylbenzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, suspend 4-nitro-N,N-dimethylbenzamide (1.0 equivalent) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the suspension.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid. An exothermic reaction will occur.

-

After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and precipitate the tin salts. The mixture will become strongly basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be purified by recrystallization.

Expected Yield: Yields for Sn/HCl reductions are generally good, though can be variable depending on the work-up procedure.

Visualizations

Synthesis Workflow

References

- 1. This compound, 97+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its chemical properties and stability profile is crucial for its effective application in research and development, particularly in the pharmaceutical industry where compound integrity is paramount. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, supported by detailed experimental protocols and logical visualizations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [3][4] |

| Appearance | Pale grey powder | [4] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Very soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Sparingly soluble in polar protic solvents like methanol and ethanol. Poorly soluble in non-polar organic solvents. | [3][5] |

| pKa | Data not available | |

| Purity (Assay by HPLC) | ≥97% | [2][4] |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While specific experimental stability data for this compound is limited in publicly available literature, its stability can be inferred from the general behavior of benzamide and aniline derivatives under various stress conditions.

General Storage Recommendations: Store in a cool, dry place, away from strong oxidizing agents, and in a tightly sealed container to prevent moisture ingress.[3]

pH Stability

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by the pH of the solution.

-

Acidic Conditions: In the presence of strong acids, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-aminobenzoic acid and dimethylamine.[1][3]

-

Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the dimethylamide anion, followed by protonation, results in the formation of the carboxylate salt of 4-aminobenzoic acid and dimethylamine.[1][3]

Factors influencing the pH stability of this compound.

Thermal Stability

Photostability

Aromatic amides can undergo photodegradation upon exposure to ultraviolet (UV) light. The primary photochemical processes for amides involve Norrish Type I and Type II reactions, leading to bond cleavage and the formation of radical species. The presence of the amino group on the benzene ring may also influence its photostability. To mitigate photodegradation, the compound should be stored in light-resistant containers.

Oxidative Stability

The primary amino group attached to the benzene ring makes this compound susceptible to oxidation. Strong oxidizing agents can lead to the formation of colored impurities. Therefore, it is crucial to avoid contact with such agents during storage and handling.[3]

Key environmental factors affecting the stability of this compound.

Experimental Protocols

The following section outlines detailed methodologies for the determination of the key chemical properties and stability of this compound. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1-T2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is used to separate this compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components

-

This compound reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer, e.g., 0.1% phosphoric acid). A typical starting point could be 30:70 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., λmax)

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., mobile phase).

-

Prepare the sample solution by accurately weighing and dissolving the test substance in the same solvent to a similar concentration.

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the percentage purity using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC purity determination.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the compound begins to decompose.

DSC Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

General Procedure (TGA):

-

Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

General Procedure (DSC):

-

Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow as a function of temperature. The endothermic peak corresponds to the melting of the sample.

Photostability Assessment

Principle: The photostability of the compound is assessed by exposing it to a standardized light source and then analyzing for any degradation.

Procedure:

-

Place a thin layer of the powdered sample in a suitable transparent container.

-

Prepare a "dark" control sample by wrapping an identical container with aluminum foil.

-

Expose both samples to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent lamps) in a photostability chamber for a specified duration (as per ICH Q1B guidelines).

-

After exposure, analyze the light-exposed sample and the dark control by HPLC to quantify any degradation products and the loss of the parent compound.

pH Stability Assessment (Forced Degradation)

Principle: The stability of the compound in solution at different pH values is determined by subjecting it to acidic, basic, and neutral conditions and monitoring for degradation over time.

Procedure:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Store the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and stability of this compound. While some fundamental properties have been well-characterized, there is a need for more comprehensive experimental data, particularly concerning its thermal, photo, and oxidative stability. The provided experimental protocols offer a framework for researchers to conduct these stability-indicating studies, which are essential for the successful application of this compound in pharmaceutical and chemical research. The visualizations included aim to simplify the understanding of the key factors influencing the stability of this molecule.

References

A Technical Guide to the Solubility of 4-Amino-N,N-dimethylbenzamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-N,N-dimethylbenzamide. Due to the limited availability of direct quantitative data for this specific compound in a range of organic solvents, this document focuses on presenting available qualitative information and outlines detailed, industry-standard experimental protocols for determining solubility based on methodologies applied to structurally similar compounds.

Predicted Qualitative Solubility Profile

The molecular structure of this compound, which includes a polar amino group and an amide linkage alongside a less polar benzene ring and dimethylamide group, suggests a degree of solubility in both polar and some non-polar organic solvents. Based on general chemical principles and data from analogous compounds, a predicted qualitative solubility profile is presented below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Very Soluble[1][2] | The presence of the amino and amide groups allows for hydrogen bonding with water molecules, leading to high solubility. |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, interacting favorably with the amino and amide functionalities of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule. |

| Non-Polar | Toluene, Hexane | Sparingly to Insoluble | The overall polarity of this compound is likely too high for significant interaction with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | While capable of dissolving a range of compounds, the high polarity of the solute may limit its solubility in less polar chlorinated solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols are based on established techniques for similar small molecules and are recommended for determining the solubility of this compound.[3][4]

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[4]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium under controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to construct a calibration curve by plotting the peak area against the concentration.

-

Analyze the filtered sample solution using the same HPLC method.

-

Determine the concentration of the dissolved compound in the sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

-

This method is often used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution, which is relevant to many in vitro biological assays.[4]

Objective: To determine the concentration at which this compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous or organic medium.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4) or selected organic solvent

-

96-well microplates (UV-transparent)

-

Microplate reader with nephelometry or UV-Vis capabilities

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Serial dilutions can be prepared to test a range of concentrations.

-

Precipitation Induction: Add the aqueous buffer or organic solvent to the wells containing the DMSO stock solution and mix.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader. An increase in light scattering or absorbance indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation under the experimental conditions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

References

Spectroscopic Analysis of 4-Amino-N,N-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Amino-N,N-dimethylbenzamide (CAS: 6331-71-1). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -C(O)N(CH₃)₂) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.0 | Broad Singlet | 2H | -NH₂ |

| ~ 3.0 | Singlet | 6H | -N(CH₃)₂ |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 172.37 | C=O (Amide Carbonyl) |

| 151.44 | Ar-C (C-NH₂) |

| 132.30 | Ar-C (ortho to -C(O)N(CH₃)₂) |

| 123.08 | Ar-C (ipso to -C(O)N(CH₃)₂) |

| 111.18 | Ar-C (ortho to -NH₂) |

| 40.37 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy Data (Predicted)

The following are predicted characteristic absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃) |

| 1650 - 1630 | Strong | C=O Stretch | Tertiary Amide (-C(O)N(CH₃)₂) |

| 1620 - 1580 | Medium-Strong | N-H Bend / C=C Stretch | Amine / Aromatic |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic |

| 1300 - 1200 | Medium | C-N Stretch | Aromatic Amine / Amide |

| ~ 820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted (para) Aromatic |

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 164.1 | Moderate | [M]⁺ (Molecular Ion) |

| 120.1 | High | [M - C(O)N(CH₃)₂]⁺ |

| 92.1 | Moderate | [C₆H₄NH₂]⁺ |

| 65.1 | Moderate | [C₅H₅]⁺ (from aromatic ring fragmentation) |

Experimental Workflows and Protocols

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for compound analysis.

Experimental Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition: On a 400 MHz (or higher) spectrometer, acquire the ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[1]

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Background Spectrum: Ensure the ATR crystal or sample holder is clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation (Solid Film Method): Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Application: Place one drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

-

Acquisition: Place the salt plate into the spectrometer's sample holder. Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

2.2.3. Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, this can be done via a direct insertion probe or the GC outlet of a GC-MS system.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the EI process imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion abundance versus m/z.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[2]

References

"4-Amino-N,N-dimethylbenzamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 6331-71-1

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.20 g/mol [1]

This document serves as a comprehensive technical guide on 4-Amino-N,N-dimethylbenzamide, a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Physicochemical and Spectral Data

A summary of key physical and spectral properties for this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Source |

| Appearance | Pale grey powder | |

| Purity (by HPLC) | ≥97% | |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 6331-71-1 | |

| ¹³C NMR Spectra | Data available | [1] |

| Proton NMR | Conforms to structure |

Synthesis Protocol

Step 1: Amide Formation

The initial step is the reaction of 4-nitrobenzoyl chloride with dimethylamine to form N,N-Dimethyl-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group

The nitro group of N,N-Dimethyl-4-nitrobenzamide is then reduced to a primary amine to yield the final product, this compound.

A logical workflow for this synthesis is depicted in the following diagram.

Analytical Methods

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of aromatic amines by HPLC involves the following:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific gradient and buffer pH would need to be optimized.

-

Detection: UV detection is suitable for aromatic compounds. The detection wavelength should be set to the absorbance maximum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the amino protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[1]

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries. The primary amino group allows for diazotization reactions, a cornerstone of azo dye synthesis.

The general workflow for utilizing an aromatic amine like this compound in azo dye synthesis is illustrated below.

References

An In-depth Technical Guide to the Safety and Handling of 4-Amino-N,N-dimethylbenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions for 4-Amino-N,N-dimethylbenzamide (CAS No: 6331-71-1), a compound utilized in various laboratory and manufacturing processes.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

GHS Classification:

-

Acute toxicity, oral (Category 4)[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]

The signal word for this chemical is "Warning".[1]

Hazard Statements (H-statements):

-

H302: Harmful if swallowed.[1]

No information was available to classify this compound as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H12N2O | [3] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 151-154 °C | [1][3] |

| Boiling Point | 348.0 ± 25.0 °C at 760 mmHg | [1][3] |

| Density | 1.116 g/cm³ | [3] |

| Flash Point | 164.3 °C | [3] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3]

-

Eye-wash stations should be readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles or a face shield.[1][3]

-

Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact.[1][3]

-

Respiratory Protection: In case of insufficient ventilation or the formation of dust, an approved respirator should be worn.[3]

General Hygiene Measures:

-

Do not eat, drink, or smoke in the work area.[1]

-

Contaminated clothing should be removed and washed before reuse.[1][3]

Storage:

-

Store in a cool, well-ventilated area in a tightly sealed container.[1]

-

The recommended storage temperature is 2-8°C.[1]

-

Protect from direct sunlight and sources of ignition.[1]

-

Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Accidental Release Measures

For accidental spills, personnel should wear full personal protective equipment.[1] The spilled material should be mixed with an inert absorbent material, such as sand, and collected in a tightly closed container for disposal.[3] Ensure the area is well-ventilated. Prevent the material from entering drains or water courses.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

-

Specific Hazards: During a fire, irritating and toxic fumes may be emitted.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]

Stability and Reactivity

This compound is stable under recommended storage conditions.[1] However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Hazardous decomposition products, including toxic fumes, may be emitted under fire conditions.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available data indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company.[3]

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and professional safety training.

References

Degradation Pathways of 4-Amino-N,N-dimethylbenzamide: A Technical Guide

Introduction

4-Amino-N,N-dimethylbenzamide is a chemical intermediate used in the synthesis of various organic molecules. Understanding its environmental fate and potential degradation is crucial for assessing its persistence, toxicity, and overall environmental impact. This technical guide outlines potential degradation pathways, including biodegradation, chemical degradation (hydrolysis and oxidation), and photodegradation, providing researchers, scientists, and drug development professionals with a foundational understanding for further investigation.

Hypothesized Degradation Pathways

The degradation of this compound is likely to proceed through the transformation of its three key structural features: the amide group, the N,N-dimethylamino group, and the aromatic ring.

Biodegradation

Microbial degradation is a key process in the environmental breakdown of organic compounds. For this compound, biodegradation is hypothesized to occur through several enzymatic reactions, primarily targeting the amide bond and the amino group.

-

Amide Hydrolysis: A common initial step in the biodegradation of benzamides is the enzymatic hydrolysis of the amide bond by amidases, leading to the formation of 4-aminobenzoic acid and dimethylamine.

-

N-Demethylation: The N,N-dimethylamino group can be sequentially demethylated by monooxygenase enzymes to form 4-amino-N-methylbenzamide and subsequently 4-aminobenzamide.

-

Aromatic Ring Cleavage: Following initial transformations, the resulting aromatic intermediates, such as 4-aminobenzoic acid, can undergo further degradation. Bacteria like Burkholderia cepacia are known to degrade 4-aminobenzoate.[1] This process typically involves hydroxylation of the aromatic ring, followed by ring cleavage to yield aliphatic intermediates that can enter central metabolic pathways.

Chemical Degradation

Chemical degradation in the environment can occur through processes like hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

-

Hydrolysis: The amide linkage in this compound is susceptible to both acid- and base-catalyzed hydrolysis.

-

Acidic Hydrolysis: Under acidic conditions, the amide is hydrolyzed to form 4-aminobenzoic acid and a dimethylammonium salt.

-

Basic Hydrolysis: In the presence of a base, hydrolysis yields the salt of 4-aminobenzoic acid (4-aminobenzoate) and dimethylamine.

-

-

Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of various colored products. Oxidation can be initiated by strong oxidizing agents or through auto-oxidation. Potential products include nitroso and nitro derivatives, as well as polymeric materials.

Photodegradation

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation. For aromatic amines, photodegradation can proceed through several mechanisms. Studies on 4-nitro-N,N-dimethylaniline have shown that photoexcitation can lead to N-demethylation.[2]

-

N-Demethylation: Upon absorption of UV light, the N,N-dimethylamino group can undergo stepwise demethylation to yield 4-amino-N-methylbenzamide and subsequently 4-aminobenzamide.

-

Photo-oxidation: The excited state of the molecule can react with oxygen to form various photo-oxidation products, potentially involving the amino group and the aromatic ring.

-

Ring Modification: High-energy UV radiation could also lead to the cleavage or modification of the benzene ring, although this is generally a less favorable pathway.

Quantitative Data Summary

Due to the absence of direct experimental data for this compound, the following table provides a qualitative summary of expected degradation products and their potential significance based on the degradation of analogous compounds.

| Degradation Pathway | Key Intermediates/Products | Expected Rate | Conditions Favoring Pathway |

| Biodegradation | 4-Aminobenzoic acid, Dimethylamine, 4-Amino-N-methylbenzamide | Variable (depends on microbial community) | Presence of acclimated microorganisms, aerobic conditions |

| Chemical Hydrolysis (Acidic) | 4-Aminobenzoic acid, Dimethylammonium salt | Moderate to Fast | Low pH |

| Chemical Hydrolysis (Basic) | 4-Aminobenzoate, Dimethylamine | Moderate to Fast | High pH |

| Chemical Oxidation | Nitroso/Nitro derivatives, Polymeric materials | Variable (depends on oxidant) | Presence of strong oxidizing agents |

| Photodegradation | 4-Amino-N-methylbenzamide, 4-Aminobenzamide, Photo-oxidation products | Moderate | Exposure to UV light, presence of photosensitizers and oxygen |

Experimental Protocols

The following are generalized experimental protocols for studying the degradation of aromatic amides and amines. These should be adapted and optimized for the specific study of this compound.

Biodegradation Study

Objective: To assess the biodegradability of this compound by a mixed microbial culture.

Methodology:

-

Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Acclimatize the sludge to the test compound by exposing it to low concentrations of this compound over a period of several weeks.

-

Test Setup: In a bioreactor, combine a defined volume of mineral salts medium, the acclimated inoculum, and a known concentration of this compound (e.g., 100 mg/L).

-

Incubation: Incubate the reactor at a controlled temperature (e.g., 25°C) with continuous aeration and agitation.

-

Sampling and Analysis: Withdraw samples at regular intervals. Filter the samples to remove biomass. Analyze the filtrate for the concentration of the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Data Analysis: Plot the concentration of this compound over time to determine the degradation rate and half-life. Identify and quantify major degradation products.

Chemical Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under acidic and basic conditions.

Methodology:

-

Solution Preparation: Prepare buffer solutions at different pH values (e.g., pH 2, 7, and 10).

-

Reaction Initiation: Dissolve a known amount of this compound in each buffer solution to a final concentration (e.g., 50 mg/L).

-

Incubation: Maintain the solutions in a constant temperature bath (e.g., 50°C).

-

Sampling and Analysis: At predetermined time points, take aliquots from each solution. Quench the reaction if necessary (e.g., by neutralization). Analyze the samples by HPLC to quantify the remaining parent compound and the formation of 4-aminobenzoic acid.

-

Data Analysis: Calculate the pseudo-first-order rate constants for hydrolysis at each pH.

Photodegradation Study

Objective: To investigate the degradation of this compound upon exposure to UV light.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., water or acetonitrile).

-

Irradiation: Place the solution in a quartz photoreactor and irradiate with a UV lamp of a specific wavelength (e.g., 254 nm). A control sample should be kept in the dark.

-

Sampling and Analysis: Collect samples at various time intervals. Analyze the samples using HPLC-UV/MS to monitor the disappearance of the parent compound and the appearance of photoproducts.

-

Product Identification: Use LC-MS/MS to elucidate the structures of the major degradation products.

-

Quantum Yield Determination: If possible, determine the quantum yield of the photodegradation reaction using appropriate actinometry.

Conclusion

This technical guide provides a predictive overview of the potential degradation pathways of this compound. The proposed pathways, including biodegradation, chemical hydrolysis, oxidation, and photodegradation, are based on the known reactivity of its functional groups and the degradation patterns of similar molecules. The provided experimental protocols offer a starting point for researchers to design and conduct comprehensive degradation studies. It is imperative that future research focuses on obtaining direct experimental data for this compound to validate these hypothesized pathways and to accurately assess its environmental fate and persistence.

References

- 1. Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoinduced demethylation of 4-nitro-N,N-dimethylaniline - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-Amino-N,N-dimethylbenzamide for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Potential Applications of a Versatile Chemical Intermediate

Introduction

4-Amino-N,N-dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where it functions as a key intermediate in the preparation of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery, with a focus on its role as a precursor for serotonin transporter (SERT) ligands.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities, with 97% or higher being common for laboratory use.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | CAS Number |

| Thermo Scientific Chemicals | ≥97% | 6331-71-1 |

| Sigma-Aldrich (Merck) | ≥97% | 6331-71-1 |

| Manchester Organics | Inquire for details | 6331-71-1 |

| Nanochemazone | High Purity | 6331-71-1 |

| Santa Cruz Biotechnology | Research Grade | 6331-71-1 |

| Ambeed | Research Grade | 6331-71-1 |

| BOC Sciences | Research Grade | 6331-71-1 |

Researchers are advised to request certificates of analysis from suppliers to verify purity and other quality control parameters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Key Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | [3] |

| Molecular Weight | 164.21 g/mol | [2] |

| CAS Number | 6331-71-1 | [3] |

| Appearance | Pale grey powder | [1] |

| Melting Point | 151-154 °C | [4] |

| Boiling Point | 348.0 ± 25.0 °C (Predicted) | [4] |

| Density | 1.116 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Very soluble in water | [2] |

| InChI Key | QEPGWLBMAAEBCP-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)C(=O)C1=CC=C(N)C=C1 | [1] |

Synthesis of this compound

The most common and practical synthetic route to this compound involves the reduction of its nitro precursor, 4-nitro-N,N-dimethylbenzamide. This transformation can be achieved through various established methods for nitro group reduction. Catalytic hydrogenation is a widely used and efficient method.

Experimental Protocol: Reduction of 4-nitro-N,N-dimethylbenzamide

This protocol is a general procedure for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation, which can be adapted for the synthesis of this compound.[5]

Materials:

-

4-nitro-N,N-dimethylbenzamide

-

10% Palladium on carbon (Pd/C)

-

Methanol (or Ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

-

Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 4-nitro-N,N-dimethylbenzamide (1.0 eq) in a minimal amount of methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield the final product.

Safety Precautions:

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and vented.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in Drug Discovery and Medicinal Chemistry

The chemical structure of this compound, featuring a primary aromatic amine and a dimethylamide group, makes it a versatile scaffold for the synthesis of biologically active molecules. The amino group provides a key handle for further functionalization, allowing for the introduction of various pharmacophoric elements.

Precursor for Serotonin Transporter (SERT) Ligands

A promising application of this compound is as a precursor for the synthesis of ligands targeting the serotonin transporter (SERT).[6] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action.[7] Inhibition of SERT is a primary mechanism of action for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[8]

The structural motif of an aromatic amine is a common feature in many SERT inhibitors. By modifying the amino group of this compound, medicinal chemists can explore a range of derivatives with the potential to bind to SERT.

Caption: Synthetic pathway from this compound to potential SERT ligands.

Experimental Workflow for Screening Potential SERT Inhibitors

For researchers utilizing this compound to develop novel SERT inhibitors, a structured experimental workflow is crucial. This workflow typically involves the synthesis of a library of derivatives followed by a series of in vitro and in vivo assays to evaluate their efficacy and selectivity.

Caption: Experimental workflow for the development of SERT inhibitors.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and development. Its straightforward synthesis from the corresponding nitro compound and the presence of a reactive amino group make it an attractive starting point for the creation of diverse molecular libraries. The exploration of its derivatives as potential ligands for the serotonin transporter highlights its relevance in the ongoing search for novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers and scientists looking to leverage the synthetic utility of this compound in their research endeavors.

References

- 1. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 2. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Amino-N,N-dimethylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-N,N-dimethylbenzamide derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl motif in bioactive molecules and functional materials.[1][2] 4-Amino-N,N-dimethylbenzamide itself is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] This protocol will focus on the coupling of a halogenated precursor, 4-bromo-N,N-dimethylbenzamide, with various arylboronic acids.

Application Note: Synthesis of 4-Aryl-N,N-dimethylbenzamide Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[5][6] It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[7][8] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and relatively mild reaction conditions.[2]

In this application, we describe a protocol for the synthesis of a library of 4-aryl-N,N-dimethylbenzamide derivatives starting from 4-bromo-N,N-dimethylbenzamide and various arylboronic acids. The resulting compounds are potential building blocks for the development of novel therapeutic agents and functional materials.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of 4-bromo-N,N-dimethylbenzamide with an arylboronic acid.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.[2]

Materials and Reagents:

-

4-bromo-N,N-dimethylbenzamide

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)[9]

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[1][9]

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask or reaction vial suitable for heating

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas supply (argon or nitrogen manifold)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash column chromatography system

Reaction Setup and Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-N,N-dimethylbenzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, such as a pre-catalyst complex or generate the active catalyst in situ by adding palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

-

Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-N,N-dimethylbenzamide derivative.

Data Presentation

The following table summarizes representative results for the Suzuki coupling of 4-bromo-N,N-dimethylbenzamide with various arylboronic acids under the optimized conditions described above.

| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-N,N-dimethylbenzamide | 92 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-N,N-dimethylbenzamide | 88 |

| 3 | 3-Tolylboronic acid | N,N-Dimethyl-4-(m-tolyl)benzamide | 90 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-N,N-dimethylbenzamide | 85 |

| 5 | 2-Thienylboronic acid | N,N-Dimethyl-4-(thiophen-2-yl)benzamide | 78 |

Yields are for isolated, purified products and are representative of typical Suzuki-Miyaura coupling reactions.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-amino-N,N-dimethylbenzamides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination reaction, focusing on the use of 4-Amino-N,N-dimethylbenzamide as the amine coupling partner. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals and functional materials.[1][2] This reaction offers a significant advantage over traditional methods for C-N bond formation, which often require harsh reaction conditions and have limited substrate scope.[1][2]

The protocols and data presented herein are compiled to guide researchers in the efficient synthesis of N-aryl derivatives of this compound, a valuable scaffold in medicinal chemistry.

Core Concepts of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate or tosylate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[5][6][7]

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the coupling partner.[5][7]

-

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.[7]

Experimental Data

While direct experimental data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes representative conditions and outcomes for the coupling of similar functionalized anilines and benzamides with various aryl halides. This data can serve as a strong starting point for reaction optimization.

| Aryl Halide (Ar-X) | Amine/Amide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

| 4-Chlorobenzonitrile | Benzamide | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Aminobenzamide | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | 92 |

| 2-Chloropyridine | Aniline | G3-XPhos (2) | (none) | K₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |

| 4-Bromoacetophenone | N-Methylaniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.5) | Toluene | 90 | 24 | 90 |

This table is a compilation of representative data from various sources for structurally related couplings and should be used as a guideline for developing a specific protocol for this compound.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Nitrogen or Argon gas supply

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-amino-N,N-dimethylbenzamide.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

-

Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors Based on a 4-Amino-N,N-dimethylbenzamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of kinase inhibitors centered around a 4-amino-N,N-dimethylbenzamide core structure. The protocols detailed below are based on established methodologies for the synthesis of related benzamide derivatives and their assessment as potential therapeutic agents. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and cancer biology, offering detailed experimental procedures and data presentation formats to facilitate the discovery and development of novel kinase inhibitors.

Introduction to this compound in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a clinically validated and highly successful strategy in oncology drug discovery. The benzamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The this compound core, in particular, offers a versatile platform for the design of kinase inhibitors. The primary amino group at the 4-position serves as a key attachment point for various side chains that can be tailored to interact with specific residues within the kinase active site, thereby influencing potency and selectivity. The N,N-dimethylamide functionality can impact solubility and pharmacokinetic properties of the resulting compounds.